molecular formula C24H28N4O2S B305641 2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No. B305641
M. Wt: 436.6 g/mol
InChI Key: CKOROIJSCHONAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines in cells. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone in lab experiments is its high potency and selectivity towards specific biological targets. However, the limitations of this compound include its low solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone. One potential area of study is the development of novel formulations and delivery methods to improve the solubility and stability of this compound. Another area of research is the identification of new biological targets and signaling pathways that can be modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves the reaction of 3,4-dimethylbenzylamine with 2-phenylethyl bromide to form 4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with morpholine and ethyl chloroacetate to yield the final product.

Scientific Research Applications

2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a diagnostic agent in cancer imaging.

properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C24H28N4O2S/c1-18-8-10-21(16-19(18)2)28-22(11-9-20-6-4-3-5-7-20)25-26-24(28)31-17-23(29)27-12-14-30-15-13-27/h3-8,10,16H,9,11-15,17H2,1-2H3

InChI Key

CKOROIJSCHONAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CCC4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CCC4=CC=CC=C4)C

Origin of Product

United States

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